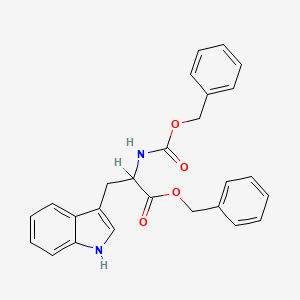
N(alfa)-Z-L-tryptophan benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alfa)-Z-L-tryptophan benzyl ester: is a derivative of the amino acid tryptophan. It is characterized by the presence of a benzyl ester group and a benzyloxycarbonyl (Z) protecting group on the alpha-amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-tryptophan.
Protection of the Alpha-Amino Group: The alpha-amino group of L-tryptophan is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected tryptophan is then esterified using benzyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the synthesis of N(alfa)-Z-L-tryptophan benzyl ester may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated peptide synthesizers can also streamline the process, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Z protecting group can be removed using hydrogenation in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: L-tryptophan.
Deprotection: L-tryptophan benzyl ester.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
N(alfa)-Z-L-tryptophan benzyl ester is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein structure and function. It serves as a precursor in the synthesis of tryptophan-containing peptides and proteins.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in drug synthesis.
Industry
Industrially, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. It is also employed in the production of tryptophan supplements and derivatives.
Mécanisme D'action
The mechanism of action of N(alfa)-Z-L-tryptophan benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Z protecting group prevents unwanted reactions at the alpha-amino group, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N(alfa)-Fmoc-L-try
N(alfa)-Boc-L-tryptophan benzyl ester: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
Propriétés
IUPAC Name |
benzyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCVEDLXBEKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
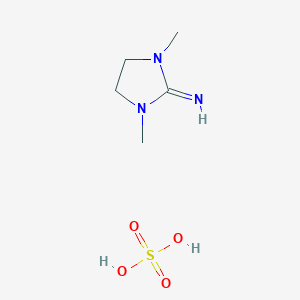
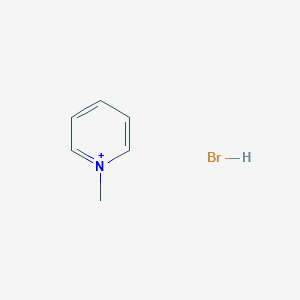

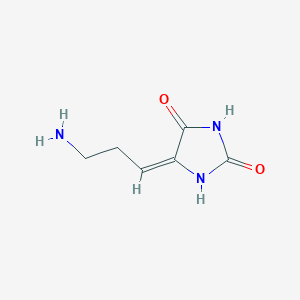
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)

![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
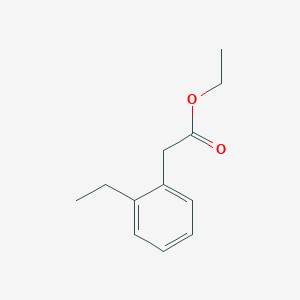
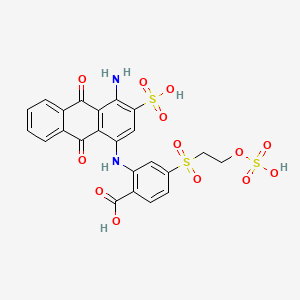

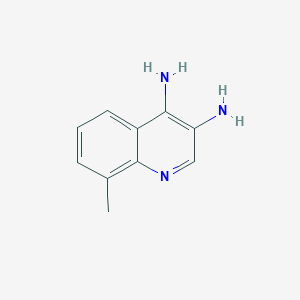
![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)

![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
